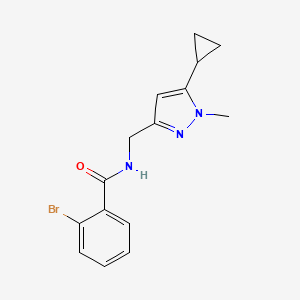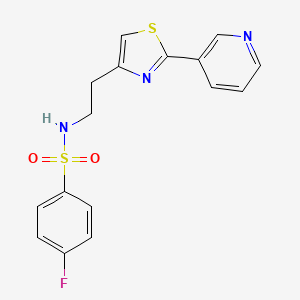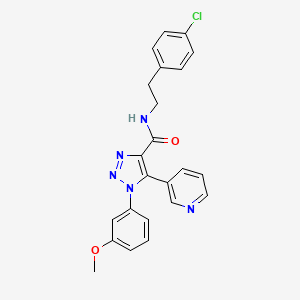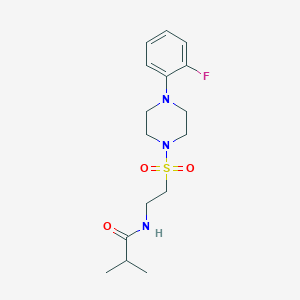
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 4-chlorobenzenesulfonyl chloride . 4-Chlorobenzenesulfonyl chloride is an important raw material for the preparation of various drugs, agricultural chemicals, and dyes .
Synthesis Analysis
4-Chlorobenzenesulfonyl chloride can be prepared by reacting chlorobenzene with a stoichiometrically excessive amount of chlorosulfonic acid . The reaction takes place in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid .Chemical Reactions Analysis
The chloride acts as a leaving group, not the OH. Second, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base to form 1-(4-chlorobenzenesulfonyl)-2-methylimidazole. This intermediate is then reacted with hydroiodic acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "2-methylimidazole", "Base", "Hydroiodic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to a solution of 2-methylimidazole in the presence of a base such as triethylamine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting 1-(4-chlorobenzenesulfonyl)-2-methylimidazole intermediate is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "Step 4: The intermediate is then dissolved in hydroiodic acid and stirred at room temperature for several hours.", "Step 5: The resulting product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] } | |
CAS RN |
477762-92-8 |
Product Name |
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide |
Molecular Formula |
C10H12ClIN2O2S |
Molecular Weight |
386.63 |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)
![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)

![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)
